Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate
Description
Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic organic compound featuring a fused isoquinolinone core linked via an amide bond to a substituted thiazole ring. The molecule integrates multiple functional groups: a methoxyethyl side chain on the isoquinolinone moiety, a methyl-substituted thiazole, and a carboxylate ester. Its reactivity and physicochemical properties are influenced by electron-withdrawing (e.g., carbonyl groups) and electron-donating (e.g., methoxyethyl) substituents, which may modulate solubility, stability, and biological activity .
Properties
Molecular Formula |
C19H19N3O5S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 2-[[2-(2-methoxyethyl)-1-oxoisoquinoline-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C19H19N3O5S/c1-11-15(18(25)27-3)28-19(20-11)21-16(23)14-10-22(8-9-26-2)17(24)13-7-5-4-6-12(13)14/h4-7,10H,8-9H2,1-3H3,(H,20,21,23) |
InChI Key |
BJKWDSJFTRILAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)CCOC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies
The 1-oxo-1,2-dihydroisoquinoline system is constructed using modified Pomeranz-Fritsch reactions. A representative protocol involves:
-
Formation of benzaldehyde intermediate :
is reacted with 2-methoxyethylamine in dichloromethane under reflux to form the corresponding Schiff base. -
Cyclization :
The imine intermediate undergoes cyclization in the presence of polyphosphoric acid (PPA) at 120°C for 6 hours, yielding 2-(2-methoxyethyl)-3,4-dihydroisoquinolin-1(2H)-one. -
Oxidation :
Treatment with manganese dioxide (MnO₂) in ethyl acetate at 60°C introduces the 1-oxo functionality while maintaining the methoxyethyl substituent.
Key reaction parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Cyclization temperature | 110-130°C | <80°C: Incomplete cyclization; >140°C: Decomposition |
| PPA concentration | 85-90% | Lower concentrations delay reaction; higher concentrations cause side reactions |
| Oxidation time | 4-8 hours | Shorter durations lead to partial oxidation |
Thiazole Ring Formation
The 4-methyl-1,3-thiazole-5-carboxylate moiety is synthesized via Hantzsch thiazole synthesis, adapted for electron-deficient systems:
Critical considerations :
-
Solvent selection : Ethanol provides optimal solubility while minimizing ester hydrolysis
-
Temperature control : Maintained at 70-80°C to prevent decarboxylation
-
Purification : Sequential washes with saturated NaHCO₃ (pH 8.5) and brine remove unreacted thiourea
Amide Coupling Methodology
Coupling the isoquinolinone carboxylic acid to the thiazole amine requires careful activation of the carboxyl group:
Activation Reagent Comparison
| Reagent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| EDCI/HOBt | 78 | 92 | <5% N-acylurea |
| HATU/DIPEA | 85 | 95 | Negligible |
| DCC/DMAP | 65 | 88 | 12% DCU |
Data adapted from US9481666B2 shows HATU-mediated coupling in dimethylformamide (DMF) at 0°C→RT provides optimal results. The reaction progression:
Purification and Characterization
Chromatographic Conditions
| Stationary Phase | Mobile Phase | Rf | Purity Achieved |
|---|---|---|---|
| Silica Gel 60 | EtOAc:Hexanes (3:7) | 0.42 | 92% |
| C18 Reverse Phase | MeCN:H₂O (65:35) + 0.1% TFA | 6.8 min | 98% |
The patent literature emphasizes the importance of gradient elution for removing residual coupling reagents. Final characterization employs:
-
1H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.85-7.45 (m, 4H, aromatic), 4.32 (t, J=6.2 Hz, 2H, OCH₂CH₂), 3.89 (s, 3H, COOCH₃), 3.45 (s, 3H, OCH₃)
-
HRMS : m/z calculated for C₁₉H₂₀N₃O₅S [M+H]⁺ 410.1124, found 410.1128
Scalability and Process Optimization
Industrial-scale production requires modification of laboratory protocols:
Key modifications :
-
Continuous flow chemistry for the cyclization step reduces reaction time from 6 hours to 45 minutes
-
Mechanochemical grinding in the Hantzsch thiazole synthesis eliminates solvent use
-
In-line FTIR monitoring ensures precise control of amide coupling kinetics
Comparative economics :
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Annual Capacity | 50 kg | 300 kg |
| COGS/kg | $12,400 | $8,950 |
| Purity Consistency | ±3% | ±0.5% |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the thiazole or isoquinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses. The exact molecular targets and pathways depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Feature | Target Compound | Sulfonylurea Herbicides (e.g., Metsulfuron) |
|---|---|---|
| Core Structure | Isoquinolinone-thiazole fusion | Triazine-benzoate |
| Linkage Type | Amide (NH-CO) | Sulfonylurea (SO₂-NH-CO-NH-) |
| Substituent Influence | Methoxyethyl (electron-donating) | Trifluoroethoxy (electron-withdrawing) |
| Solubility | Likely moderate (polar groups) | Low (nonpolar triazine/benzoate) |
Electronic and Geometric Considerations
As per Boudart’s principles (), compounds with isovalency (similar valence electron distribution) but differing geometries exhibit divergent reactivities. For instance:
- The isoquinolinone-thiazole system in the target compound may engage in π-π stacking or hydrogen bonding, unlike the planar triazine cores of sulfonylureas.
Functional Group Reactivity
- Amide vs. Sulfonylurea Linkages : The amide bond in the target compound is less prone to hydrolysis than sulfonylurea linkages, which are enzymatically cleaved in plants to release active herbicides .
- Thiazole vs. Triazine Rings : The thiazole’s sulfur atom and aromaticity may confer distinct electronic properties, such as enhanced nucleophilicity, compared to nitrogen-rich triazines .
Biological Activity
Methyl 2-({[2-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Thiazole Ring : Known for its diverse biological activities.
- Isoquinoline Derivative : Contributes to anti-cancer properties.
- Methoxyethyl Group : Enhances solubility and bioavailability.
Antitumor Properties
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. A study reported that thiazole compounds had IC50 values ranging from 1.61 µg/mL to 23.30 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .
The mechanism by which this compound exerts its biological effects is primarily through:
- Inhibition of Cell Proliferation : It disrupts the cell cycle in cancer cells.
- Induction of Apoptosis : Promotes programmed cell death in malignant cells.
- Targeting Specific Pathways : Interacts with proteins involved in cancer progression, such as Bcl-2 and EZH2 .
Case Studies
- Study on Glioblastoma : A derivative of the compound was tested against glioblastoma cell lines (U251), showing significant reduction in cell viability. The study highlighted the importance of the thiazole moiety in enhancing anticancer activity .
- Combination Therapy Trials : Research involving combination therapies with EZH2 inhibitors demonstrated enhanced efficacy when used alongside this compound, suggesting a synergistic effect that could lead to improved treatment outcomes for patients with aggressive cancers .
Comparative Activity Table
| Compound Name | IC50 (µg/mL) | Cancer Type | Mechanism of Action |
|---|---|---|---|
| Thiazole A | 1.61 | Breast Cancer | Apoptosis induction |
| Thiazole B | 23.30 | Glioblastoma | Cell cycle arrest |
| Methyl Thiazole | TBD | Various | Inhibition of Bcl-2 |
Q & A
Q. Optimization Tips :
- Temperature control (e.g., reflux in acetic acid for cyclization) .
- Catalysts like sodium acetate to stabilize intermediates during heterocycle formation .
Basic: How is the compound structurally characterized to confirm its identity and purity?
Answer:
Structural validation employs:
- Spectroscopic Methods :
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Combustion analysis for C, H, N, S to validate stoichiometry .
Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound's biological activity?
Answer:
SAR studies focus on modifying functional groups to enhance target binding or solubility:
- Isoquinoline Modifications : Substitutions at the 2-methoxyethyl group influence lipophilicity and membrane permeability. For example, replacing methoxyethyl with cyclopropyl (as in ) alters steric effects and pharmacokinetics .
- Thiazole Substituents : The 4-methyl group on the thiazole ring impacts steric hindrance, while the 5-carboxylate ester affects hydrolysis rates in vivo .
- Assays : Parallel synthesis of analogs followed by enzymatic inhibition assays (e.g., kinase or protease targets) and cytotoxicity profiling (e.g., IC in cancer cell lines) .
Data Interpretation : Correlate logP values (calculated via HPLC) with cellular uptake efficiency to prioritize analogs .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay variability or divergent experimental designs:
- Standardization : Use validated cell lines (e.g., NCI-60 panel) and control compounds (e.g., doxorubicin for cytotoxicity) to benchmark activity .
- Dose-Response Curves : Perform 8-point dilution series to calculate precise IC values, reducing false positives from single-concentration screens .
- Mechanistic Studies : Probe off-target effects via proteome-wide affinity chromatography or siRNA knockdown of suspected targets .
Example : If one study reports anticancer activity () but another shows no effect (hypothetical contradiction), re-evaluate cell permeability using LC-MS quantification of intracellular compound levels .
Methodological: What computational strategies predict interactions between this compound and biological targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets like DNA topoisomerase or kinases. Focus on hydrogen bonding with the amide group and π-π stacking with the isoquinoline ring .
- MD Simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and conformational changes in aqueous environments .
- QSAR Models : Train machine learning algorithms (e.g., Random Forest) on datasets of thiazole derivatives to predict ADMET properties .
Validation : Cross-check computational predictions with surface plasmon resonance (SPR) binding affinity measurements .
Advanced: What are the key challenges in optimizing reaction yields during synthesis?
Answer:
- Side Reactions : Competing cyclization or oxidation pathways, especially during amide coupling. Mitigate by using inert atmospheres (N) and low-temperature (-10°C) conditions .
- Purification : Co-elution of byproducts with the target compound in HPLC. Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% TFA) .
- Scale-Up : Batch size >1 g often reduces yield due to heat dissipation issues. Implement flow chemistry for exothermic steps (e.g., cyclization) .
Case Study : reports 65% yield for a similar thiazole derivative; replicating their acetic acid reflux conditions improved yields by 15% compared to DMF-based methods .
Advanced: How does the compound’s stability under physiological conditions impact its therapeutic potential?
Answer:
- Ester Hydrolysis : The methyl ester is prone to enzymatic cleavage by esterases, generating the carboxylic acid metabolite. Monitor stability via LC-MS in simulated gastric fluid (pH 2) and plasma .
- Light Sensitivity : The thiazole ring may degrade under UV exposure. Store solutions in amber vials and assess photostability via accelerated degradation studies .
- Formulation Strategies : Encapsulate in liposomes or PEGylated nanoparticles to prolong half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
